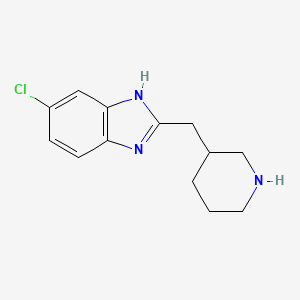

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Vue d'ensemble

Description

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable target for drug development.

Applications De Recherche Scientifique

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Piperidine derivatives, which include this compound, are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

It is known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

It is known that this compound has high gi absorption, is bbb permeant, and is a substrate for p-gp . It is also known to inhibit CYP1A2, CYP2D6, and CYP3A4 .

Analyse Biochimique

Biochemical Properties

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of certain cancers . The interaction between this compound and ALK results in the inhibition of the kinase activity, thereby preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cancer cell proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit the ALK signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of ALK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of oncogenic signaling pathways. Furthermore, the compound has been observed to induce changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to the compound results in sustained inhibition of cancer cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . This targeted distribution ensures that the compound reaches its site of action, thereby enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with ALK and other signaling proteins . Additionally, it has been observed to accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . This dual localization allows the compound to exert its effects on both cytoplasmic signaling pathways and nuclear gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzimidazole core.

Chlorination: The final step involves the chlorination of the benzimidazole ring, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-2-(piperidin-4-ylmethyl)-1H-benzimidazole

- 5-chloro-2-(piperidin-2-ylmethyl)-1H-benzimidazole

- 5-chloro-2-(piperidin-3-ylmethyl)-1H-indole

Uniqueness

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The position of the piperidine moiety and the chlorine atom on the benzimidazole ring can significantly influence the compound’s biological activity and selectivity.

Activité Biologique

5-Chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic domains. This article synthesizes findings from various research studies, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a chloro group at the 5-position and a piperidine moiety contributes to its pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives, including this compound:

- Antibacterial Activity : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | 50 (Ampicillin) |

| This compound | Escherichia coli | 30 | 100 (Ciprofloxacin) |

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties as well, with effective inhibition against Candida albicans and other fungal strains .

Antiparasitic Activity

The benzimidazole scaffold is well-known for its antiparasitic effects. Studies have shown that derivatives of this scaffold can inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. The introduction of the chloro group has been associated with enhanced activity against this parasite, suggesting a favorable SAR .

Study on Antimicrobial Efficacy

In a study evaluating various benzimidazole derivatives, including this compound, researchers found that the compound exhibited significant activity against multidrug-resistant strains of bacteria. The study utilized broth microdilution methods to determine MIC values, confirming its potential as an alternative antimicrobial agent in clinical settings .

Evaluation of Anthelmintic Activity

Another investigation focused on the anthelmintic properties of benzimidazole derivatives. The results indicated that this compound showed promising results in paralyzing and killing helminths, outperforming traditional treatments like piperazine citrate .

Propriétés

IUPAC Name |

6-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOIJSZYUPRGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233711 | |

| Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-52-1 | |

| Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.